
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a naphthalene ring attached to a prop-2-en-1-yl group, which is further linked to a methyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate typically involves the reaction of naphthalen-2-yl prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
Naphthalen-2-yl prop-2-en-1-ol+Methyl chloroformate→Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl prop-2-enoic acid, while reduction could produce naphthalen-2-yl prop-2-en-1-ol.
Scientific Research Applications
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π stacking interactions, while the carbonate group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(naphthalen-2-yl)prop-2-ynoate: This compound has a similar structure but contains a prop-2-ynoate group instead of a prop-2-en-1-yl carbonate.
Naphthalen-1-yl prop-2-enoate: This compound features a naphthalene ring attached to a prop-2-enoate group.
Uniqueness
Methyl 3-(naphthalen-2-yl)prop-2-en-1-yl carbonate is unique due to the presence of both a naphthalene ring and a carbonate ester, which confer distinct chemical and biological properties
Properties
CAS No. |
897963-49-4 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 3-naphthalen-2-ylprop-2-enyl carbonate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)18-10-4-5-12-8-9-13-6-2-3-7-14(13)11-12/h2-9,11H,10H2,1H3 |
InChI Key |
DLCVCPSDGQGZMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC=CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


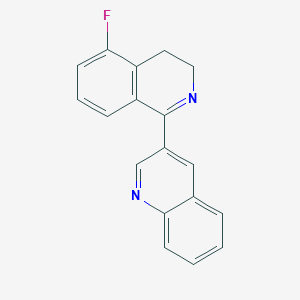
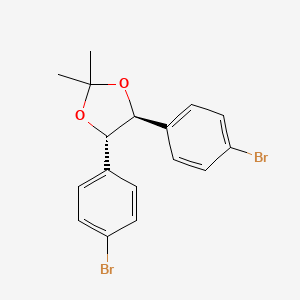
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
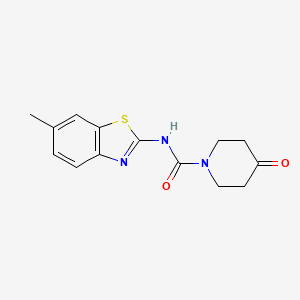
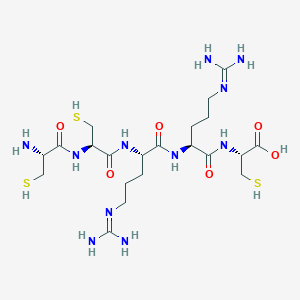
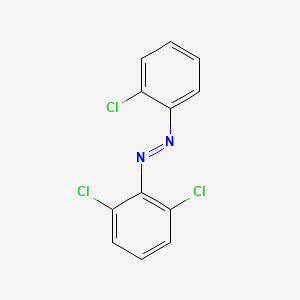
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
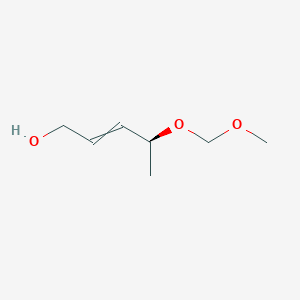
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
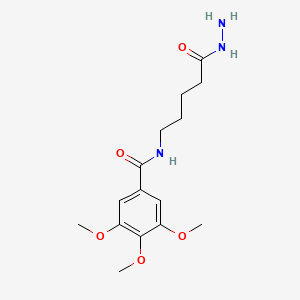
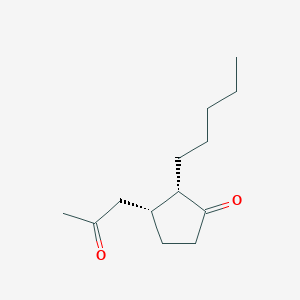
![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)

